4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide
Description
4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of azepane, sulfonyl, oxazole, and benzamide groups, making it a versatile molecule for chemical reactions and biological interactions.
Properties
Molecular Formula |
C23H26N4O6S2 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H26N4O6S2/c1-17-16-22(25-33-17)26-34(29,30)20-12-8-19(9-13-20)24-23(28)18-6-10-21(11-7-18)35(31,32)27-14-4-2-3-5-15-27/h6-13,16H,2-5,14-15H2,1H3,(H,24,28)(H,25,26) |
InChI Key |
ARIXLMMDHAEAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the sulfonyl group: The azepane ring is then sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Synthesis of the oxazole ring: The oxazole ring is synthesized separately through cyclization reactions involving appropriate precursors.
Coupling reactions: The oxazole and azepane intermediates are coupled with a benzamide derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, 4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE is studied for its potential as a bioactive molecule
Medicine
The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE
- **4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE
- **4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 4-(AZEPANE-1-SULFONYL)-N-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}BENZAMIDE lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
